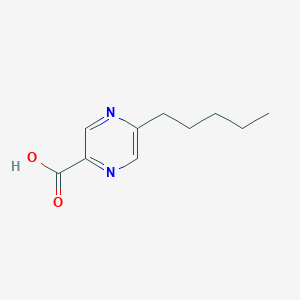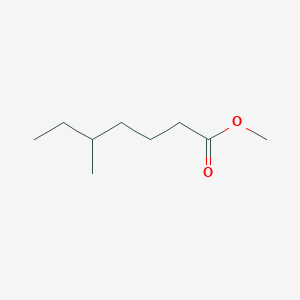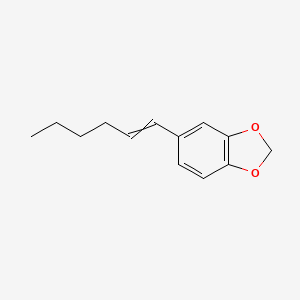![molecular formula C16H16N2 B14374414 1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole CAS No. 90013-03-9](/img/structure/B14374414.png)
1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities. The structure of this compound includes a pyrrole ring fused with a carbazole moiety, making it a unique scaffold for various applications in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole-derived intermediates. The process typically includes the following steps:
- Preparation of pyrrole-derived α,β-alkynyl ketones.
- Introduction of different groups into the alkyne via Sonogashira cross-coupling.
- Formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate.
- Cyclization catalyzed by gold to form pyrazoles.
- Final cyclization using sodium hydride (NaH) .
Chemical Reactions Analysis
1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: It is explored for its potential therapeutic effects, particularly in cancer treatment and as an antimicrobial agent.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole can be compared with other similar compounds, such as:
1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This compound has a similar pyrrole-based structure but differs in its biological activities and applications.
1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
90013-03-9 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1,10-dimethyl-2,3-dihydropyrrolo[2,3-a]carbazole |
InChI |
InChI=1S/C16H16N2/c1-17-10-9-11-7-8-13-12-5-3-4-6-14(12)18(2)16(13)15(11)17/h3-8H,9-10H2,1-2H3 |
InChI Key |
DCPCDZWVAJVZHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C3=C(C=C2)C4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid](/img/structure/B14374340.png)

![{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate](/img/structure/B14374350.png)

![(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide](/img/structure/B14374362.png)
![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)



![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
